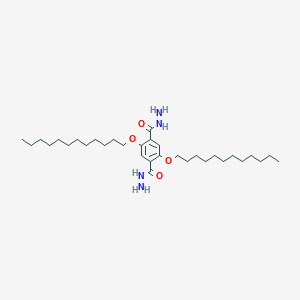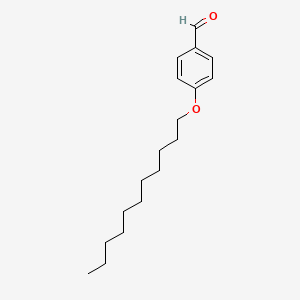
4-(Undecyloxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Undecyloxy)benzaldehyde is an organic compound with the molecular formula C18H28O2. It is characterized by the presence of a benzaldehyde group substituted with an undecyloxy chain at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: 4-(Undecyloxy)benzaldehyde can be synthesized through the reaction of benzaldehyde with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
化学反应分析
Types of Reactions: 4-(Undecyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 4-(Undecyloxy)benzoic acid.
Reduction: 4-(Undecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学研究应用
4-(Undecyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential therapeutic properties, including antimicrobial and antifungal activities, is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-(Undecyloxy)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt normal cellular functions and has been studied for its potential antimicrobial effects.
相似化合物的比较
Benzaldehyde: The parent compound, which lacks the undecyloxy substitution.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of an undecyloxy group.
4-Hydroxybenzaldehyde: Contains a hydroxy group at the para position.
Uniqueness: 4-(Undecyloxy)benzaldehyde is unique due to the presence of the long undecyloxy chain, which imparts distinct physical and chemical properties
属性
CAS 编号 |
60951-75-9 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
4-undecoxybenzaldehyde |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-15-20-18-13-11-17(16-19)12-14-18/h11-14,16H,2-10,15H2,1H3 |
InChI 键 |
AQFLGLAOCCUCEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



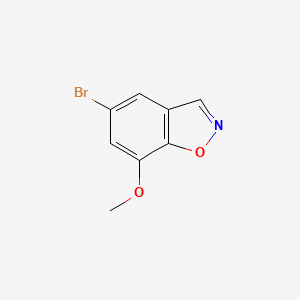
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
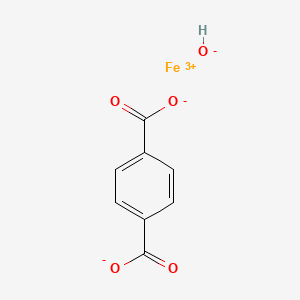
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
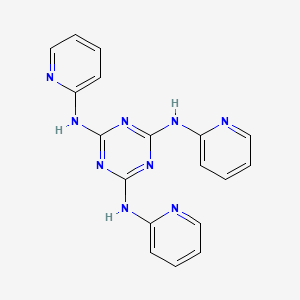
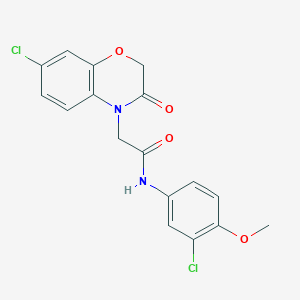
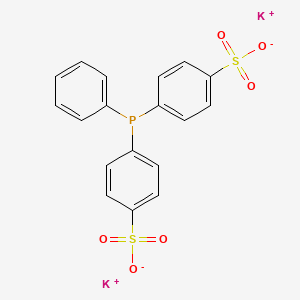
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
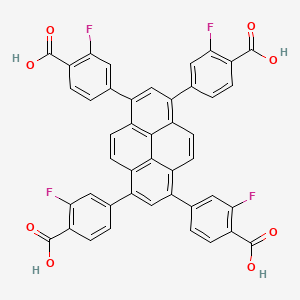

![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
